![molecular formula C15H11BrN2O2 B14802946 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B14802946.png)
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its unique structure, which includes a benzyloxy group at the 3-position and a bromine atom at the 8-position. The pyrido[1,2-a]pyrimidine core is a fused bicyclic system that combines a pyridine ring with a pyrimidine ring, making it an interesting target for synthetic and medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one typically involves the following steps:
-
Formation of the Pyrido[1,2-a]pyrimidine Core: : The core structure can be synthesized through a cyclization reaction involving a pyridine derivative and a suitable precursor for the pyrimidine ring. For example, a reaction between 2-aminopyridine and an α-bromoketone under specific conditions can yield the desired core structure .
-
Introduction of the Benzyloxy Group: : The benzyloxy group can be introduced through a nucleophilic substitution reaction. This involves reacting the intermediate compound with benzyl alcohol in the presence of a suitable base, such as sodium hydride .
-
Bromination: : The bromine atom can be introduced at the 8-position through a bromination reaction using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis. This includes using continuous flow reactors for better control over reaction conditions, employing catalysts to increase reaction efficiency, and implementing purification techniques like crystallization and chromatography to obtain high-purity products .
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 8-position can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzyloxy group, to form corresponding benzoic acid or benzyl alcohol derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex polycyclic structures.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols for substitution reactions.
Oxidizing Agents: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation reactions.
Reducing Agents: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction reactions.
Major Products
Substituted Derivatives: Formed through nucleophilic substitution.
Oxidized and Reduced Products: Formed through oxidation and reduction reactions.
Cyclized Products: Formed through cyclization reactions
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one: has various applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity.
Biological Research: The compound is used as a tool to study biological pathways and molecular targets, particularly in the context of enzyme inhibition and receptor binding.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds, which are of interest in drug discovery and development.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group and the bromine atom play crucial roles in binding to these targets, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into the active sites of enzymes or receptors, thereby affecting their function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(3-(Benzyloxy)phenyl)-6-(1-methyl-1H-indol-3-yl)pyrimidin-2-amine: This compound also contains a benzyloxy group and a pyrimidine core, but with different substituents, leading to distinct biological activities.
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds share a similar pyrimidine core but differ in their fused ring systems and substituents, resulting in different pharmacological profiles.
Uniqueness
- The presence of both a benzyloxy group and a bromine atom in 3-(Benzyloxy)-8-bromo-4H-pyrido[1,2-a]pyrimidin-4-one provides unique chemical reactivity and biological activity compared to other similar compounds. This combination allows for specific interactions with molecular targets, making it a valuable compound in medicinal chemistry and biological research .
Eigenschaften
Molekularformel |
C15H11BrN2O2 |
|---|---|
Molekulargewicht |
331.16 g/mol |
IUPAC-Name |
8-bromo-3-phenylmethoxypyrido[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C15H11BrN2O2/c16-12-6-7-18-14(8-12)17-9-13(15(18)19)20-10-11-4-2-1-3-5-11/h1-9H,10H2 |
InChI-Schlüssel |
VHMNDJNPDNYFBP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CN=C3C=C(C=CN3C2=O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


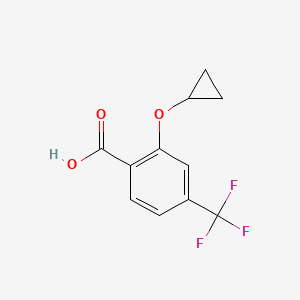
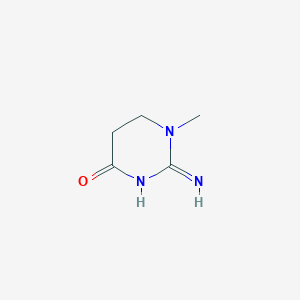
![5-[(4-Methoxyphenyl)methylidene]-2-phenyl-1,3-thiazol-4-one](/img/structure/B14802881.png)

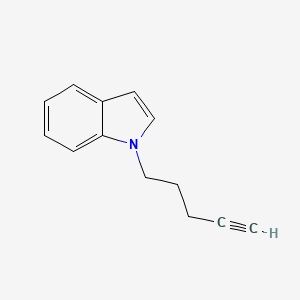
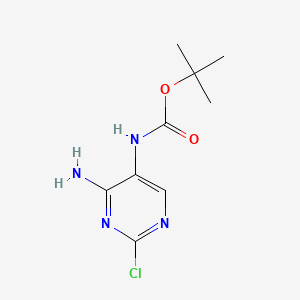
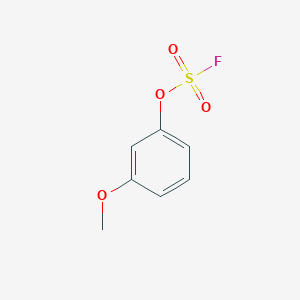

![(S)-3-Amino-1-methyl-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one dihydrochloride](/img/structure/B14802920.png)
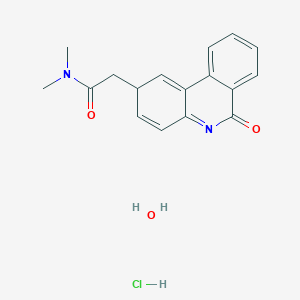
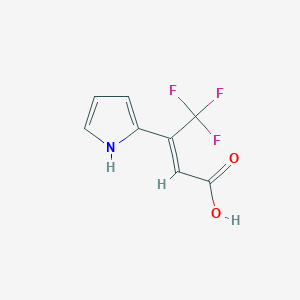
![cis-3-[2-Oxo-2-(2-nitrophenyl)ethyl]-cyclopentane-1-carboxylic acid](/img/structure/B14802929.png)
![2-[4-hydroxy-2-(hydroxymethyl)-6-[[(10R,14S)-10,14,16,20-tetramethyl-22-azahexacyclo[12.10.0.02,11.05,10.015,23.017,22]tetracos-4-en-7-yl]oxy]-5-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B14802937.png)
![1-[2-(2-Chlorophenyl)ethenyl]-3-[(3-chlorophenyl)methyl]urea](/img/structure/B14802943.png)
